Cas no 930-18-7 (Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-)

Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- structure
930-18-7 structure
Product Name:Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-
CAS No:930-18-7
MF:C5H10
MW:70.1329016685486
CID:804859
Update Time:2023-10-12

Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-
    • 1,cis-2-Dimethylcyclopropane
    • CIS-1,2-DIMETHYLCYCLOPROPANE
    • Cyclopropane, 1,2-dimethyl-, cis- (8CI)
    • rel-(1R,2S)-1,2-Dimethylcyclopropane (ACI)
    • 1,2-cis-Dimethylcyclopropane
    • cis-Dimethylcyclopropane
    • NSC 73903
    • Inchi: 1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3/t4-,5+
    • InChI Key: VKJLDXGFBJBTRQ-SYDPRGILSA-N
    • SMILES: C[C@@H]1C[C@@H]1C

Experimental Properties

  • Density: 0.6889
  • Melting Point: -140.87°C
  • Boiling Point: 35.85°C
  • Refractive Index: 1.3800

Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Production Method

Production Method 1

Reaction Conditions
Reference
Diazomethane
Sammakia, Tarek, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 2

Reaction Conditions
Reference
Product subclass 38: trialkylboranes
Zaidlewicz, M.; Krzeminski, M., Science of Synthesis, 2004, 6, 1097-1215

Production Method 3

Reaction Conditions
Reference
Decomposition of chemically activated dimethylcyclopropane molecules vibrationally excited to various extent
Berces, T.; Szilagyi, I.; Zalotai, L.; Marta, F., International Journal of Chemical Kinetics, 1985, 17(2), 135-47

Production Method 4

Reaction Conditions
Reference
Selectivity of olefin formation from platinacyclobutanes
Johnson, Thomas H.; Hefty, Elaine C., Journal of Organic Chemistry, 1979, 44(26), 4896-9

Production Method 5

Reaction Conditions
Reference
Reaction of aliphatic and alicyclic compounds containing gem-polychlorohydrocarbon groups with zinc
Kamyshova, A. A.; Chukovskaya, E. Ts.; Freidlina, R. Kh., Izvestiya Akademii Nauk SSSR, 1979, (7), 1610-12

Production Method 6

Reaction Conditions
Reference
Regioselectivity in the ring-opening of 2-methylcyclopropylcarbinyl and 2-methylcyclobutylcarbinyl radicals
Castaing, Marie; Pereyre, Michel; Ratier, Max; Blum, Peter M.; Davies, Alwyn G., Journal of the Chemical Society, 1979, (3), 287-92

Production Method 7

Reaction Conditions
Reference
Carbon-13 NMR studies of some cyclopropane derivatives: chemical shifts and structural parameters
Monti, J. P.; Faure, R.; Vincent, E. J., Organic Magnetic Resonance, 1976, 8(12), 611-17

Production Method 8

Reaction Conditions
Reference
Kinetic study of dimethyltrimethylene intermediates by the triplet mercury (63P1) photosensitization of dimetylcyclobutanones
Metcalfe, John; Lee, Edward K. C., Journal of the American Chemical Society, 1972, 94(1), 7-12

Production Method 9

Reaction Conditions
1.1 Reagents: Iodine
Reference
Dichlorobis(cyclopentadienyl)titanium
Houri, Ahmad F.; Hoveyda, Amir H.; Miguel, Delia; Campana, Araceli G.; Justicia, Jose; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-12

Production Method 10

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Stereochemistry of desulfurization of thietane derivatives
Trost, Barry M.; Schinski, William L.; Chen, Francis; Mantz, Ira B., Journal of the American Chemical Society, 1971, 93(3), 676-84

Production Method 11

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Zinc, ethyliodo-
Reference
Simmons-Smith cyclopropanation reaction
Charette, Andre B.; Beauchemin, Andre, Organic Reactions (Hoboken, 2001, 58,

Production Method 13

Reaction Conditions
Reference
Product subclass 37: γ-haloalkylboranes
Ali, H. Abu; Dembitsky, V. M.; Srebnik, M., Science of Synthesis, 2004, 6, 1083-1096

Production Method 14

Reaction Conditions
Reference
Model calculations on the stereoselectivity of the triplet photoreaction of 1,2-dimethyltrimethylene
Boeckmann, Marcus; Klessinger, Martin, Angewandte Chemie, 1996, 35(21), 2502-2504

Production Method 15

Reaction Conditions
Reference
Photochemistry of 2,3-dimethylcyclobutanone. Temperature and wavelength effects
Turro, Nicholas J.; Bauer, Daniel; Ramamurthy, V.; Warren, Frank, Tetrahedron Letters, 1981, 22(7), 611-14

Production Method 16

Reaction Conditions
Reference
Formation of cyclopropane rings via zirconium-X (X = chlorine, bromine) γ-elimination
Tam, Wilson; Rettig, Michael F., Journal of Organometallic Chemistry, 1976, 108(1),

Production Method 17

Reaction Conditions
Reference
Protonated cyclopropane intermediates from the deamination of 3-methyl-2-aminobutane
Meek, Allen G.; Martin, Zack Z.; Nadworny, Howard A.; Silver, Marc S., Journal of Organic Chemistry, 1976, 41(2), 323-9

Production Method 18

Reaction Conditions
Reference
Reactions of bicyclic azo compounds. 3. Thermolysis and photolysis of exo-4-methyl-2,3-diazabicyclo[4.3.0]nona-2,8-diene
Schneider, Manfred; Erben, Angelika, Zeitschrift fuer Naturforschung, 1974, 29(3-4), 228-9

Production Method 19

Reaction Conditions
Reference
Electrochemical reduction of the stereoisomeric 2,4-dibromopentanes to cyclopropanes. Evidence for a stepwise mechanism
Fry, Albert J.; Britton, Wayne E., Tetrahedron Letters, 1971, (46), 4363-6

Production Method 20

Reaction Conditions
Reference
Stereochemistry of fragmentation of thietanonium salts
Trost, Barry M.; Schinski, William L.; Mantz, Ira B., Journal of the American Chemical Society, 1969, 91(15), 4320-2

Production Method 21

Reaction Conditions
1.1 Reagents: Hydrogen ;  2 MPa, 600 °C
Reference
Understanding cellulose pyrolysis under hydrogen atmosphere
Li, Tan; Miao, Kai; Zhao, Zhigang; Li, Yuqing; Wang, Huiyuan; et al, Energy Conversion and Management, 2022, 254,

Production Method 22

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Raw materials

Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Preparation Products

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